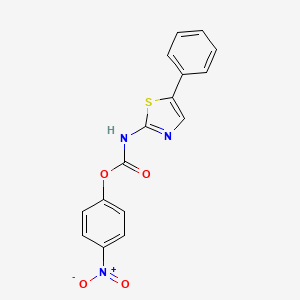
2-(4-Nitrophenoxycarbonyl)amino-5-phenylthiazole
Cat. No. B8546490
Key on ui cas rn:
497177-64-7
M. Wt: 341.3 g/mol
InChI Key: IDUZYDNEVJIGLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07265134B2
Procedure details


In a manner identical to that described above in Scheme 2, from 200 mg (0.59 mmol) of 2-(4-nitrophenoxycarbonyl)amino-5-phenylthiazole and 117 mg (0.59 mmol) of 1-(pyrrolidinocarbonylmethyl)piperazine was obtained 12 as an amorphous white powder after lyophilization. H1 NMR (DMSO-d6): 1.82 (m, 2H), 1.94 (m, 2H), 3.13 (br m, 2H), 3.38 (complex, 6H), 3.52 (br m, 2H), 4.34 (br m, 2H), 7.28 (t, 1H), 7.41 (t, 2H), 7.56 (t, 2H), 7.78 (s, 1H), 10.14 (br s, 1H). High Res. FAB MS: Theo. Mass=400.1802; measured mass=400.1794.
Name
12
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
200 mg
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[N+](C1C=CC(OC(NC2SC(C3C=CC=CC=3)=CN=2)=O)=CC=1)([O-])=O.C1(C2SC(NC(N[N:40]3[CH2:45][CH2:44][N:43]([CH2:46][C:47]([N:49]4[CH2:53][CH2:52][CH2:51][CH2:50]4)=[O:48])[CH2:42][CH2:41]3)=O)=NC=2)C=CC=CC=1>>[N:49]1([C:47]([CH2:46][N:43]2[CH2:42][CH2:41][NH:40][CH2:45][CH2:44]2)=[O:48])[CH2:50][CH2:51][CH2:52][CH2:53]1
|
Inputs


Step One
|
Name
|
12
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C1=CN=C(S1)NC(=O)NN1CCN(CC1)CC(=O)N1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
200 mg
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(OC(=O)NC=2SC(=CN2)C2=CC=CC=C2)C=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCCC1)C(=O)CN1CCNCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.59 mmol | |
| AMOUNT: MASS | 117 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
